Quercetagitrin
Overview
Description
Quercetagitrin is a natural compound derived from the flowers of the Marigold (Tagetes erecta) and has been found to have anti-inflammatory activity . It is also known by its chemical structure, C21H20O13 .
Synthesis Analysis
Quercetagitrin has been shown to inhibit tau aggregation and reduce tau phosphorylation at multiple disease-related sites in vitro . In addition, in vivo effects of quercetagitrin were assessed in P301S-tau transgenic mice via oral administration .
Molecular Structure Analysis
The molecular structure of Quercetagitrin is C21H20O13 . The structure of Quercetagitrin has been analyzed in various studies .
Chemical Reactions Analysis
Quercetagitrin has been found to inhibit tau aggregation and reduce tau phosphorylation at multiple disease-related sites in vitro . This suggests that Quercetagitrin may interact with tau proteins in a way that inhibits their aggregation and phosphorylation .
Physical And Chemical Properties Analysis
Quercetagitrin is a flavonoid compound with the molecular formula C21H20O13 . It has been found to have anti-inflammatory activity . The physical and chemical properties of Quercetagitrin are still being researched.
Scientific Research Applications
Intestinal Anti-Inflammatory Effects : Quercitagitrin demonstrates significant anti-inflammatory activity, particularly in experimental colitis models. It has been found to ameliorate the inflammatory process, improve colonic oxidative status, and reduce nitric oxide synthase activity, likely by downregulating nuclear factor-κB activity (Camuesco et al., 2004).
Apoptotic Effects on Lung Cancer Cells : Quercitagitrin exhibits cytotoxic and apoptotic effects on non-small cell lung cancer (NSCLC) cells. It triggers increases in caspase-3 activity and loss of mitochondrial membrane potential, suggesting its potential as an anticancer agent (Çinçin et al., 2014).
Protection Against Cytokine-Induced Injuries : In models of diabetes, quercetagitrin has shown protective effects against cytokine-induced injuries in β-cells, suggesting its potential application in diabetes management (Dai et al., 2013).
Antioxidant and Antiparasitic Properties : Quercetagitrin has demonstrated potent antileishmanial properties with a low toxicity profile, making it a candidate for antiparasitic treatments (Muzitano et al., 2006).
Antidiarrhoeal Activity : Studies have explored quercetagitrin's role in intestinal repair and its antidiarrhoeal effects, especially following chronic mucosal injury (Gálvez et al., 1995).
Pharmacokinetics and Bioavailability Studies : Research has focused on understanding the pharmacokinetics of quercetagitrin, especially in relation to its absorption and metabolism. Such studies are crucial for its potential medical applications (da Costa et al., 2019).
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDRZPBDLMCLB-HSOQPIRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970146 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetagitrin | |
CAS RN |
548-75-4 | |
Record name | Quercetagitrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetagitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUERCETAGITRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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